(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid
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Overview
Description
N-Cbz-2-phosphonoglycine Trimethyl Ester, also known as (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, is an organic compound with the molecular formula C13H18NO7P and a molecular weight of 331.26 g/mol . It is a white crystalline solid that is soluble in methanol and partially soluble in other organic solvents . This compound is commonly used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and food .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-2-phosphonoglycine Trimethyl Ester can be synthesized through the reaction of alpha-phosphonoglycine trimethyl ester with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The reaction typically involves the following steps:
- Dissolve alpha-phosphonoglycine trimethyl ester in a 10% sodium carbonate aqueous solution.
- Add dioxane to the solution and cool it in an ice bath.
- Slowly add a 10% dioxane solution of benzyloxycarbonyl chloride to the reaction mixture while maintaining the temperature in the ice bath.
- Allow the reaction to proceed for 2 hours in the ice bath and then for an additional 8 hours at room temperature.
- Dilute the reaction mixture with water and extract the product with ether.
- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product .
Industrial Production Methods
The industrial production of N-Cbz-2-phosphonoglycine Trimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-phosphonoglycine Trimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
N-Cbz-2-phosphonoglycine Trimethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cbz-2-phosphonoglycine Trimethyl Ester involves its role as a chemical intermediate. The compound’s benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at specific sites, facilitating the synthesis of complex molecules . The phosphonoglycine moiety can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-2-phosphonoglycine: Similar structure but without the trimethyl ester groups.
N-Cbz-2-phosphonoglycine Dimethyl Ester: Similar structure with dimethyl ester groups instead of trimethyl ester groups.
Uniqueness
N-Cbz-2-phosphonoglycine Trimethyl Ester is unique due to its trimethyl ester groups, which provide enhanced solubility and reactivity compared to its dimethyl ester and non-esterified counterparts . This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C13H18NO7P |
---|---|
Molecular Weight |
331.26 g/mol |
IUPAC Name |
[2-(dimethylamino)-1-oxo-1-phenylmethoxycarbonyloxypropan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H18NO7P/c1-13(14(2)3,22(17,18)19)11(15)21-12(16)20-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,17,18,19) |
InChI Key |
ORYUDASWMACSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(=O)OCC1=CC=CC=C1)(N(C)C)P(=O)(O)O |
Origin of Product |
United States |
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